Methyl 2,5-divinylnicotinate
Description
Methyl 2,5-divinylnicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxyl position and two vinyl substituents at the 2- and 5-positions of the pyridine ring. This compound is of interest due to its unique electronic and steric properties, which arise from the conjugation of the electron-rich vinyl groups with the aromatic ring. However, direct experimental data on this compound are sparse in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2,5-bis(ethenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-4-8-6-9(11(13)14-3)10(5-2)12-7-8/h4-7H,1-2H2,3H3 |
InChI Key |
HLTNLZNIFIJJDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C=C)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their substituent effects:
Key Observations:
- Electronic Effects: The vinyl groups in this compound are electron-donating, activating the pyridine ring toward electrophilic substitution. In contrast, chloro substituents (e.g., Methyl 2,5-dichloroisonicotinate) are electron-withdrawing, deactivating the ring and slowing hydrolysis .
- Steric and Solubility Differences: The bulky vinyl groups increase steric hindrance compared to smaller substituents like Cl. This may reduce solubility in polar solvents but enhance compatibility with hydrophobic matrices.
- Ester Reactivity: Methyl esters (e.g., Methyl nicotinate) are generally more prone to hydrolysis than ethyl esters (e.g., Ethyl 2,5-dichloroisonicotinate) due to lower steric protection of the carbonyl group .
Reactivity and Stability
- Hydrolysis and Methanolysis: Evidence from dihydrofuran carboxylates (e.g., methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate) suggests that electron-donating groups (e.g., methoxy) accelerate ring-opening reactions under acidic conditions . By analogy, the vinyl groups in this compound may render it susceptible to similar ring modifications or nucleophilic attacks.
- Safety Profile: While Methyl nicotinate is a known skin irritant requiring immediate decontamination , the safety data for this compound remain uncharacterized. The vinyl groups could introduce additional toxicity risks, such as sensitization or polymerization hazards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
